

Physicochemical Properties of Deuterated Apixaban: A Technical Guide

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Compound of Interest

Compound Name: Apixaban-d3

Cat. No.: B146307

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated Apixaban in comparison to its non-deuterated counterpart. The strategic incorporation of deuterium in drug molecules, a process known as deuteration, has gained significant attention for its potential to favorably alter the pharmacokinetic and metabolic profiles of therapeutic agents.^[1] This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated pathways and workflows to support further research and development in this area.

Comparative Physicochemical Data

The following table summarizes the available and theoretical physicochemical properties of Apixaban and its deuterated form, **Apixaban-d3**. It is important to note that detailed experimental data for several key properties of deuterated Apixaban are not extensively available in public literature, likely due to the proprietary nature of such information.

Property	Apixaban	Deuterated Apixaban (Apixaban-d3)
Molecular Formula	C ₂₅ H ₂₅ N ₅ O ₄	C ₂₅ H ₂₂ D ₃ N ₅ O ₄
Molecular Weight	459.5 g/mol [2]	462.52 g/mol [1]
pKa	13.12 (strongest acidic)[3], -1.6 (strongest basic)[3]	Data not publicly available. The effect of deuterium substitution on pKa is generally minimal but can be observed if the deuterium is placed near the ionizable group.
Aqueous Solubility	Approximately 0.04 mg/mL in the physiological pH range (1.2-6.8).[2] Sparingly soluble in aqueous buffers.[4]	Data not publicly available. Deuteration is not expected to significantly alter aqueous solubility unless it leads to changes in crystal packing.
Solubility in Organic Solvents	Soluble in DMSO (approx. 5 mg/mL) and dimethylformamide (approx. 3 mg/mL).[4]	Soluble in DMSO (≥ 5 mg/mL) and DMF (≥ 3 mg/mL).[1]
LogP / LogD	LogP: 1.65 at pH 7.4[3], cLogP: 2.23[3], LogD _{7.4} : 1.89.	Data not publicly available. The change in LogP upon deuteration is generally negligible.
Melting Point	326.53 °C[2]	Data not publicly available. Deuteration may slightly alter the melting point due to changes in crystal lattice energy.
Crystal Structure	Exists in different polymorphic forms.[5]	Data not publicly available. The crystal structure may be isomorphic to one of the non-

deuterated forms or may adopt a new polymorphic form.

Metabolic Stability	Primarily metabolized via O-demethylation and hydroxylation.[6]	Expected to be higher than non-deuterated Apixaban. Deuteration at metabolically active sites can slow down the rate of enzymatic degradation, a phenomenon known as the kinetic isotope effect. This can lead to a longer half-life and altered clearance.[7][8] In one study, deuteration of a celecoxib derivative led to increased metabolic stability both in vitro and in vivo.[9]
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Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below. These protocols are standard methods applicable to small molecule drugs like Apixaban and its deuterated analogs.

Determination of pKa by Potentiometric Titration

This method is considered a gold standard for pKa determination of ionizable compounds.[10]

Methodology:

- Preparation of Solutions:
 - Prepare a 1 mM solution of the test compound (Apixaban or deuterated Apixaban) in a suitable solvent system. For poorly water-soluble compounds, a co-solvent system may be necessary.[10]
 - Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

- Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength.
[\[11\]](#)
- Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[\[11\]](#)
- Titration:
 - Place a known volume (e.g., 20 mL) of the test compound solution in a thermostated vessel at 25 °C.
 - Add the KCl solution to maintain constant ionic strength.
 - Bubble nitrogen gas through the solution to remove dissolved carbon dioxide.[\[11\]](#)
 - If the compound is a base, titrate with the standardized HCl solution. If it is an acid, titrate with the standardized NaOH solution.
 - Add the titrant in small increments and record the pH reading after each addition, allowing the reading to stabilize.
- Data Analysis:
 - Plot the pH values against the volume of titrant added to generate a titration curve.
 - The pKa is determined from the pH at the half-equivalence point. The equivalence point is the inflection point of the sigmoid curve.[\[12\]](#)

Determination of Aqueous Solubility by Shake-Flask Method

The shake-flask method is a classical and reliable technique for determining the thermodynamic solubility of a compound.[\[13\]](#)

Methodology:

- Preparation:

- Add an excess amount of the solid compound (Apixaban or deuterated Apixaban) to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
- Equilibration:
 - Agitate the container at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[\[13\]](#)
- Phase Separation:
 - Allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration. Ensure that the separation method does not cause a temperature change.
- Quantification:
 - Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[\[14\]](#)
 - Prepare a calibration curve with known concentrations of the compound to accurately quantify the solubility.

Determination of LogP/LogD by Shake-Flask Method

This method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase, typically n-octanol and water, to determine its lipophilicity.[\[15\]](#)[\[16\]](#)

Methodology:

- Phase Preparation:
 - Pre-saturate the n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and the aqueous buffer with n-octanol by shaking them together for at least 24 hours, followed by separation.[\[15\]](#)
- Partitioning:

- Dissolve a known amount of the test compound in one of the phases.
- Add a known volume of the second phase to create a biphasic system with a defined volume ratio.
- Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning equilibrium to be reached.[\[17\]](#)
- Let the phases separate completely, which can be aided by centrifugation.
- Quantification:
 - Carefully withdraw an aliquot from each phase.
 - Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV or LC-MS.[\[18\]](#)
- Calculation:
 - The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
 - LogP is the logarithm of this ratio. For ionizable compounds, the measurement at a specific pH gives the distribution coefficient (D), and its logarithm is LogD.[\[19\]](#)

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature, providing an accurate determination of the melting point.[\[20\]](#)[\[21\]](#)

Methodology:

- Sample Preparation:
 - Accurately weigh a small amount (typically 1-5 mg) of the solid compound into a DSC pan.

- Seal the pan, often hermetically, to prevent any loss of material during heating.[\[22\]](#)
- Instrument Setup:
 - Place the sample pan and an empty reference pan into the DSC cell.
 - Set the temperature program, which includes a starting temperature, an ending temperature, and a constant heating rate (e.g., 10 °C/min).[\[23\]](#)
- Measurement:
 - The instrument heats both the sample and reference pans while measuring the difference in heat flow required to maintain them at the same temperature.
- Data Analysis:
 - A thermogram is generated, plotting heat flow versus temperature.
 - The melting point is determined as the onset temperature of the endothermic melting peak. The peak temperature represents the complete melting of the material.[\[24\]](#)

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes or hepatocytes.[\[25\]](#)[\[26\]](#)

Methodology:

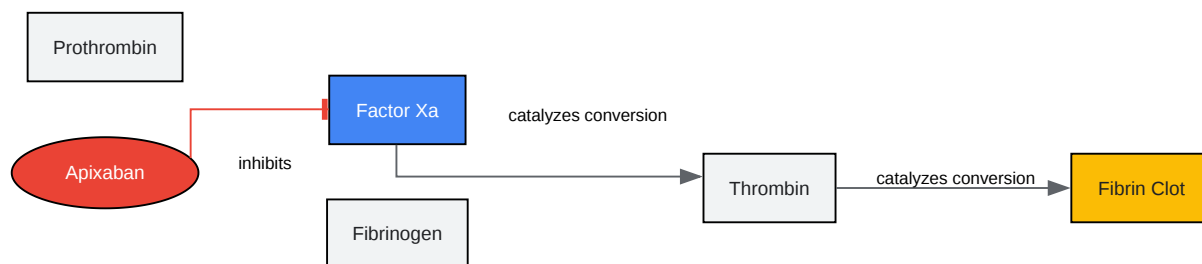
- Incubation Mixture Preparation:
 - Prepare an incubation mixture containing the test compound at a specific concentration (e.g., 1 µM) in a buffer solution with either liver microsomes or hepatocytes.
 - For cytochrome P450-mediated metabolism, include the cofactor NADPH.[\[27\]](#)
- Incubation:
 - Incubate the mixture at 37 °C.

- Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).[28]
- Reaction Quenching:
 - Stop the metabolic reaction at each time point by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile), which also serves to precipitate proteins.[27]
- Sample Analysis:
 - Centrifuge the samples to remove the precipitated protein.
 - Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
- Data Analysis:
 - Plot the natural logarithm of the percentage of the parent compound remaining versus time.
 - The slope of the linear regression of this plot gives the elimination rate constant (k).
 - The in vitro half-life ($t_{1/2}$) is calculated as $0.693/k$.
 - The intrinsic clearance (CL_{int}) can then be calculated from the half-life and the protein concentration in the incubation.[28]

Visualizations

Apixaban's Mechanism of Action: Inhibition of the Coagulation Cascade

Apixaban is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. By binding to Factor Xa, Apixaban prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots.

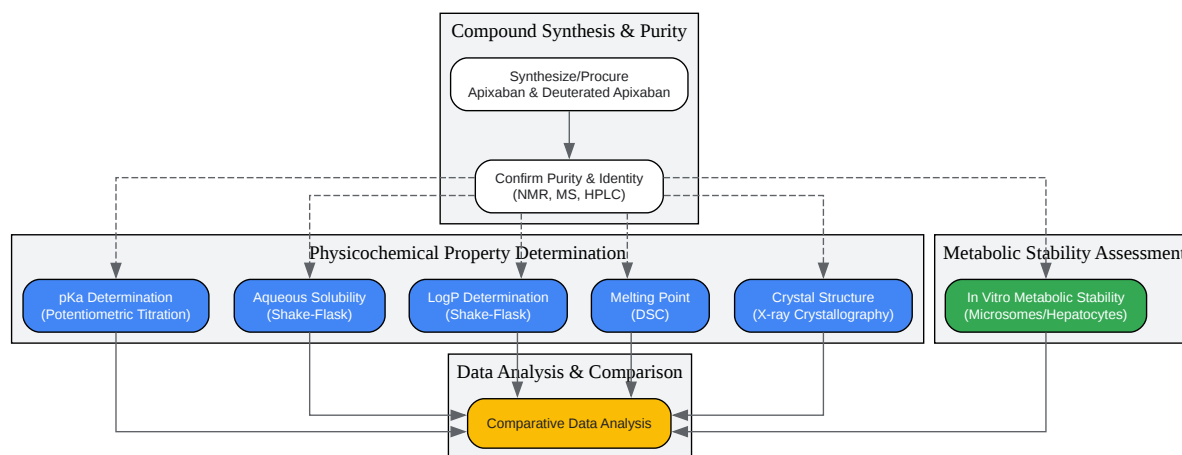


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Apixaban directly inhibits Factor Xa in the coagulation cascade.

Experimental Workflow for Comparative Physicochemical Profiling

This workflow outlines the key steps in comparing the physicochemical properties of standard Apixaban and its deuterated analog.

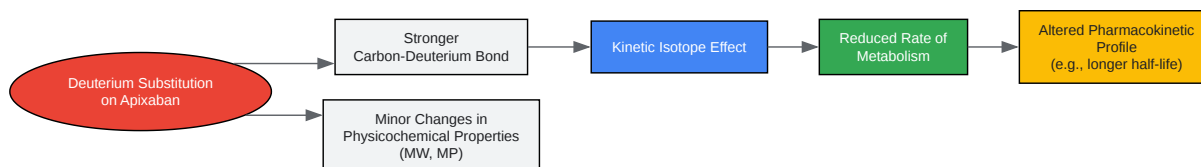


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Workflow for comparing physicochemical properties.

Logical Relationship of Deuteration on Apixaban's Properties

This diagram illustrates the theoretical impact of deuterium substitution on the key properties of Apixaban, leading to potential changes in its clinical profile.



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Theoretical impact of deuteration on Apixaban.

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